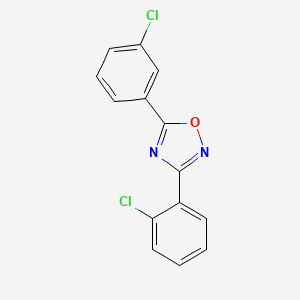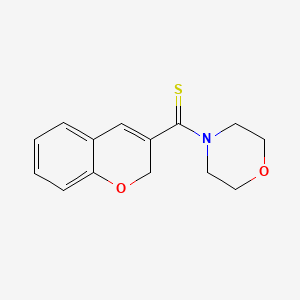![molecular formula C16H18N2OS B5885869 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP belongs to the class of compounds known as thioamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide involves the inhibition of several enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators. 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide also possesses neuroprotective properties and has been shown to protect against dopaminergic neuron loss in animal models of Parkinson's disease. Additionally, 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide has been shown to reduce oxidative stress and inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide in lab experiments is its well-established synthesis method and availability. However, one limitation is that 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
Future research on 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, studies could investigate the potential of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide as a therapeutic agent in various diseases such as cancer and neurodegenerative disorders. Furthermore, research could explore the use of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide in combination with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide involves the reaction of 4-(chloromethyl)pyridine with 3-(4-methylphenylthio)propionamide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide as a white solid with a melting point of 137-139°C.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-2-4-15(5-3-13)20-11-8-16(19)18-12-14-6-9-17-10-7-14/h2-7,9-10H,8,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEZXVDGEQSGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)

![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)